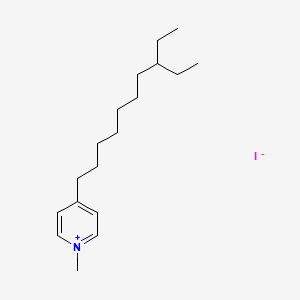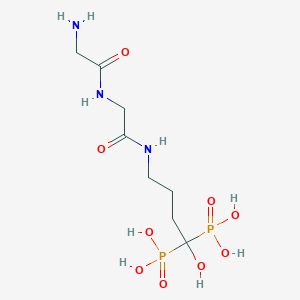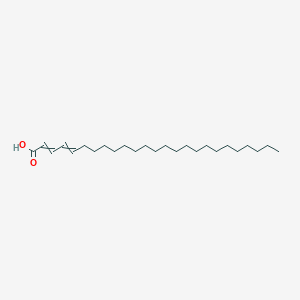
Pentacosa-2,4-dienoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentacosa-2,4-dienoic acid is a long-chain fatty acid with the molecular formula C25H46O2 It is characterized by the presence of two conjugated double bonds at positions 2 and 4 in its carbon chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pentacosa-2,4-dienoic acid typically involves the use of long-chain alkenes as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired dienoic acid. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of polyunsaturated fatty acids derived from natural sources such as plant oils. The process includes steps like esterification, hydrogenation, and subsequent purification to obtain the pure compound. The use of catalysts such as palladium on carbon (Pd/C) is common in these processes.
化学反应分析
Types of Reactions
Pentacosa-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation can reduce the double bonds to form saturated fatty acids.
Substitution: Halogenation reactions can introduce halogen atoms at the double bond positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used under mild conditions.
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a palladium catalyst.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a solvent like carbon tetrachloride (CCl4).
Major Products
Oxidation: Formation of epoxides or diols.
Reduction: Formation of pentacosanoic acid.
Substitution: Formation of halogenated derivatives.
科学研究应用
Pentacosa-2,4-dienoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
作用机制
The mechanism of action of pentacosa-2,4-dienoic acid involves its interaction with cellular membranes and enzymes. The conjugated double bonds allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a ligand for certain receptors, modulating signaling pathways involved in inflammation and cell proliferation.
相似化合物的比较
Similar Compounds
Pentadeca-2,4-dienoic acid: A shorter chain dienoic acid with similar chemical properties.
Hexacosa-2,4-dienoic acid: A longer chain dienoic acid with additional carbon atoms.
Uniqueness
Pentacosa-2,4-dienoic acid is unique due to its specific chain length and the position of its double bonds, which confer distinct physical and chemical properties. Its long chain length makes it particularly suitable for applications in materials science and industrial chemistry.
属性
CAS 编号 |
116127-15-2 |
|---|---|
分子式 |
C25H46O2 |
分子量 |
378.6 g/mol |
IUPAC 名称 |
pentacosa-2,4-dienoic acid |
InChI |
InChI=1S/C25H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h21-24H,2-20H2,1H3,(H,26,27) |
InChI 键 |
WMKJPZOLDXKHFP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCC=CC=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


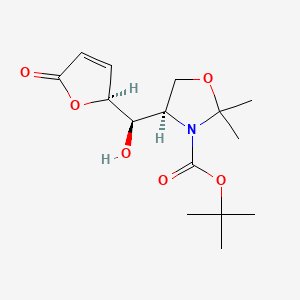
![1,1'-[Sulfanediylbis(methylenesulfanediyl)]bis(4-methylbenzene)](/img/structure/B14292897.png)
![Benzoic acid, 2-[1-(acetyloxy)-2,4-hexadiynyl]-6-hydroxy-, methyl ester](/img/structure/B14292901.png)
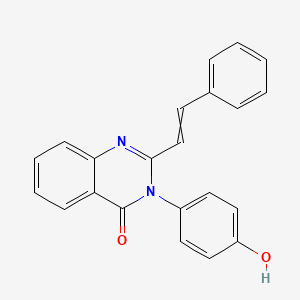
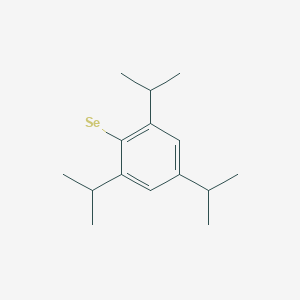
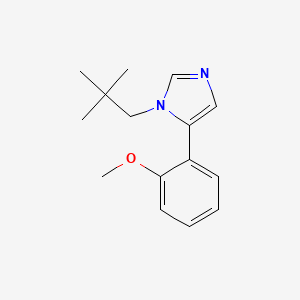

![(2,4,6-Tri-tert-butylphenyl)[(trimethylsilyl)ethynyl]phosphane](/img/structure/B14292942.png)

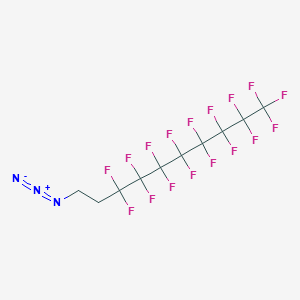

![Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate](/img/structure/B14292958.png)
